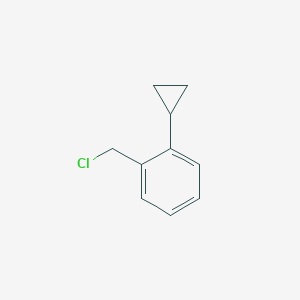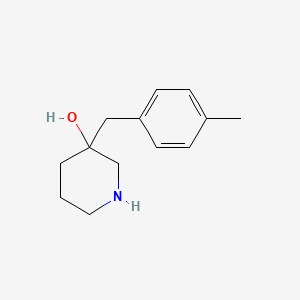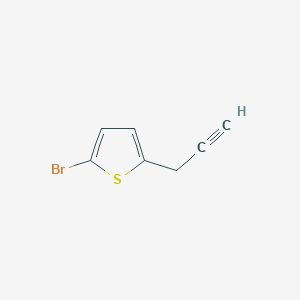
2-Bromo-5-(prop-2-yn-1-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(prop-2-yn-1-yl)thiophene is a chemical compound with the molecular formula C7H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-2-yn-1-yl)thiophene typically involves the bromination of 5-(prop-2-yn-1-yl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, industrial processes may involve more efficient purification techniques, such as distillation or recrystallization, to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(prop-2-yn-1-yl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Substituted thiophenes with various functional groups.
Coupling Reactions: Biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, or dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: Lacks the prop-2-yn-1-yl group, making it less versatile for certain coupling reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group, which provides different reactivity and applications.
2-Bromo-3-methylthiophene: The presence of a methyl group instead of a prop-2-yn-1-yl group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-5-(prop-2-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group. This combination allows for diverse chemical modifications and applications, particularly in the synthesis of complex organic molecules and materials .
Eigenschaften
Molekularformel |
C7H5BrS |
|---|---|
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
2-bromo-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C7H5BrS/c1-2-3-6-4-5-7(8)9-6/h1,4-5H,3H2 |
InChI-Schlüssel |
HWSPRVAWSPSINR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



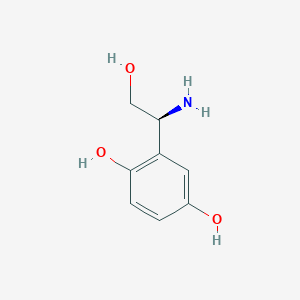
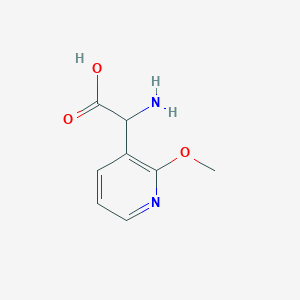
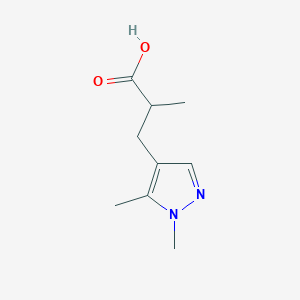

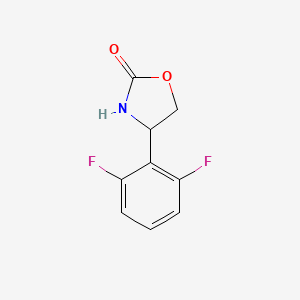
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

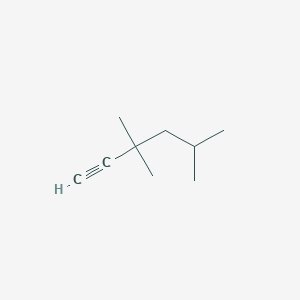
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)

